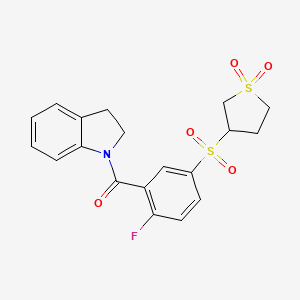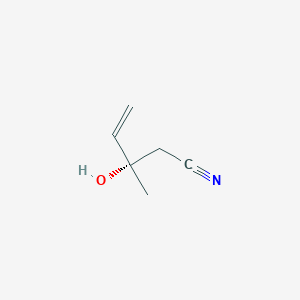
DGAT-1 inhibitor 2 (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DGAT-1 inhibitor 2 (acetate) is a compound that inhibits the enzyme diacylglycerol acyltransferase 1 (DGAT-1). DGAT-1 is involved in the final step of triglyceride synthesis, which is crucial for lipid metabolism. Inhibiting DGAT-1 has potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and non-alcoholic steatohepatitis (NASH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DGAT-1 inhibitor 2 (acetate) involves multiple steps, including the use of various reagents and catalysts. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, temperature control, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production of DGAT-1 inhibitor 2 (acetate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
DGAT-1 inhibitor 2 (acetate) can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
DGAT-1 inhibitor 2 (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its role in regulating lipid droplet formation and energy metabolism in cells.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity, diabetes, and NASH.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lipid metabolism.
Mechanism of Action
DGAT-1 inhibitor 2 (acetate) exerts its effects by inhibiting the enzyme diacylglycerol acyltransferase 1 (DGAT-1). This enzyme catalyzes the final step in triglyceride synthesis, which is the conversion of diacylglycerol and acyl-CoA to triglycerides. By inhibiting DGAT-1, the compound reduces triglyceride synthesis, leading to decreased lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved include the regulation of lipid droplet formation, energy metabolism, and insulin sensitivity.
Comparison with Similar Compounds
DGAT-1 inhibitor 2 (acetate) can be compared with other DGAT inhibitors, such as DGAT-2 inhibitors. While both types of inhibitors target enzymes involved in triglyceride synthesis, they have different specificities and effects. DGAT-1 inhibitors are more effective in reducing lipid accumulation and improving insulin sensitivity, while DGAT-2 inhibitors may have additional effects on lipid metabolism and energy homeostasis.
List of Similar Compounds
DGAT-2 inhibitors: Target the enzyme diacylglycerol acyltransferase 2 (DGAT-2).
Acyl coenzyme A cholesterol acyltransferase inhibitors: Target enzymes involved in cholesterol esterification.
Fatty acid synthase inhibitors: Target enzymes involved in fatty acid synthesis.
Properties
Molecular Formula |
C26H32N4O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
acetic acid;2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid |
InChI |
InChI=1S/C24H28N4O3.C2H4O2/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30;1-2(3)4/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27);1H3,(H,3,4) |
InChI Key |
VDIIULSBGHKXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)
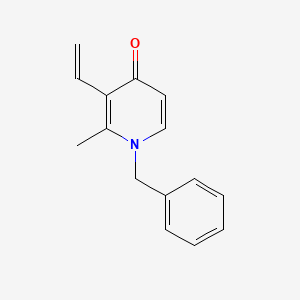
![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] propanoate](/img/structure/B12627844.png)
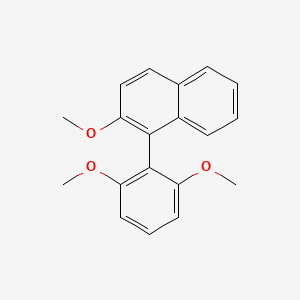
![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)

![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)
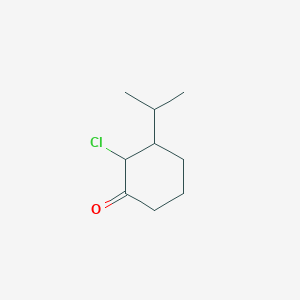
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
